molecular formula C11H12Cl3NO B7925295 2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide

2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide

Cat. No.: B7925295
M. Wt: 280.6 g/mol
InChI Key: XGALHOSXXPMXGV-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide is a chloroacetamide derivative characterized by a benzyl group substituted with chlorine atoms at positions 2 and 3, an ethyl group, and a chloroacetamide moiety. Its structure (Fig. 1) combines aromatic chlorination with N-alkylation, a design feature common in agrochemicals and bioactive molecules.

Properties

IUPAC Name

2-chloro-N-[(2,3-dichlorophenyl)methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO/c1-2-15(10(16)6-12)7-8-4-3-5-9(13)11(8)14/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGALHOSXXPMXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C(=CC=C1)Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide typically involves the reaction of 2,3-dichlorobenzyl chloride with N-ethylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

2,3-dichlorobenzyl chloride+N-ethylacetamideNaOH, refluxThis compound\text{2,3-dichlorobenzyl chloride} + \text{N-ethylacetamide} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 2,3-dichlorobenzyl chloride+N-ethylacetamideNaOH, reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity
Recent studies have highlighted the potential of compounds similar to 2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide in treating parasitic infections, specifically those caused by Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A phenotypic screen of compound libraries led to the identification of structurally related benzamide derivatives that exhibited potent antiparasitic properties. For instance, a compound with a similar structure demonstrated an in vitro EC50 of 0.001 μM against T. brucei and showed good oral bioavailability, indicating its potential as a therapeutic agent .

α-Glucosidase Inhibition
Another significant application is in the design of α-glucosidase inhibitors. Compounds structurally related to this compound were synthesized and evaluated for their inhibitory effects against α-glucosidase. Some derivatives exhibited IC50 values significantly lower than the standard drug acarbose, highlighting their potential as new treatments for diabetes management . For example, certain derivatives achieved IC50 values as low as 45.26 µM, suggesting strong inhibitory activity against this enzyme.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Variations in substituents on the aromatic ring can lead to significant changes in biological activity. For instance, modifications such as introducing halogens or alkyl groups can enhance or diminish the inhibitory potency against target enzymes like α-glucosidase. A systematic study on various derivatives revealed that specific substitutions could improve activity by several folds .

Environmental Impact and Screening Assessments

The environmental implications of compounds like this compound are also under scrutiny. Screening assessments have been conducted to evaluate their persistence and toxicity in aquatic environments. Such evaluations are essential for understanding the ecological risks associated with chemical compounds used in pharmaceuticals and other applications .

Case Studies

Case Study 1: Antiparasitic Drug Development
In a recent study focused on developing new treatments for HAT, a series of benzamide derivatives were synthesized and tested for their antiparasitic activity. The most potent compound showed not only high efficacy but also favorable pharmacokinetic properties, making it a candidate for further development into an oral medication .

Case Study 2: α-Glucosidase Inhibitors
Another research project evaluated a range of acetamide derivatives for their ability to inhibit α-glucosidase. The study found that certain structural modifications led to improved potency compared to existing treatments like acarbose, suggesting that these compounds could be developed into effective alternatives for managing postprandial hyperglycemia in diabetic patients .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets. The chloro and dichloro-benzyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroacetamide derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of 2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide with structurally related compounds:

Structural Variations and Substitution Patterns

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Features
This compound R1=2,3-Cl₂-benzyl; R2=ethyl; R3=Cl C₁₁H₁₁Cl₃N₂O 316.6* High lipophilicity; discontinued commercial status.
2-Chloro-N-(3,5-dichlorophenyl)acetamide (35DCPCA) R1=3,5-Cl₂-phenyl; R2=H; R3=Cl C₈H₆Cl₃NO 248.5 Planar aromatic structure; studied for substituent effects on crystallinity.
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide R1=2-ethyl-6-methylphenyl; R2=H; R3=Cl C₁₁H₁₄ClNO 227.7 Metolachlor metabolite; undergoes O-demethylation.
2-Chloro-N-(3,4,5-triethoxybenzyl)acetamide R1=3,4,5-triethoxybenzyl; R2=H; R3=Cl C₁₅H₂₂ClNO₄ 315.8 Enhanced solubility due to ethoxy groups; limited analytical data.
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide R1=4-Cl-2-(2-Cl-benzoyl)phenyl; R2=H; R3=Cl C₁₅H₁₀Cl₃NO₂ 342.6 Complex aromatic substitution; potential herbicide intermediate.

*Calculated based on molecular formula from .

Key Research Findings

  • Substituent Position Effects : Chlorine substitution on the benzyl ring (e.g., 2,3-dichloro vs. 3,5-dichloro in 35DCPCA) significantly alters molecular packing and crystallinity. For example, 35DCPCA forms stronger hydrogen bonds compared to its 2-chlorophenyl analog, impacting solubility.
  • Metabolic Pathways : Compounds like 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide are metabolites of herbicides (e.g., metolachlor). O-demethylation reduces their molecular weight (base peak m/z 270 vs. 284 in metolachlor), influencing environmental persistence.
  • Functional Group Impact : Ethoxy substituents (e.g., in 3,4,5-triethoxybenzyl derivatives) improve water solubility but may reduce membrane permeability. Conversely, trichloroethyl groups (e.g., 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides) enhance electrophilic reactivity, making them useful in synthetic chemistry.

Pharmacological and Industrial Relevance

  • Herbicide Derivatives : Chloroacetamides with bulky substituents (e.g., 2-chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide) are explored for targeted agrochemical activity.

Biological Activity

2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and herbicidal applications. This article summarizes the findings from various studies regarding its biological activity, including mechanisms of action, efficacy against different pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chloro group and a dichlorobenzyl moiety, which contribute to its biological properties. Its chemical formula is C11H12Cl3NC_11H_{12}Cl_3N and it has a molecular weight of approximately 278.58 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in microbial cells. The compound may exert its effects by:

  • Inhibiting Enzymatic Activity : It can bind to active sites on enzymes critical for microbial survival, disrupting metabolic pathways.
  • Disrupting Cell Membrane Integrity : The lipophilic nature of the compound allows it to penetrate cell membranes, leading to cell lysis in susceptible organisms.
  • Inducing Apoptosis : In cancer cell lines, similar compounds have been shown to trigger apoptosis through mitochondrial pathways .

Efficacy Against Bacterial Strains

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Inhibition Zone Diameter (mm)
Escherichia coli40-5029
Staphylococcus aureus3024
Klebsiella pneumoniae5030
Pseudomonas aeruginosa4519

These results indicate that the compound has comparable efficacy to standard antibiotics like ceftriaxone .

Herbicidal Properties

In addition to its antibacterial effects, the compound has been investigated for its herbicidal potential. It has shown effectiveness in inhibiting the growth of several weed species, making it a candidate for agricultural applications. The specific mechanism involves interference with photosynthetic processes and cellular respiration .

Case Studies

  • Antibacterial Activity Study : A study conducted by Roxana et al. evaluated the antibacterial properties of various chloroacetamide derivatives, including our compound. It was found that the compound exhibited a strong inhibitory effect on E. coli and S. aureus, with MIC values indicating effective concentrations for therapeutic use .
  • Cytotoxicity in Cancer Cells : Another study assessed the cytotoxic effects of related chloroacetamides on MCF-7 breast cancer cells. The results indicated that these compounds could induce significant cell death through apoptosis, suggesting potential applications in cancer treatment .

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